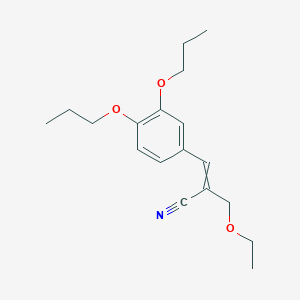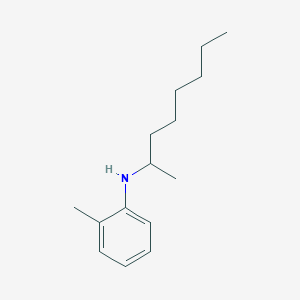![molecular formula C16H17ClOS B12587707 Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- CAS No. 565184-51-2](/img/structure/B12587707.png)
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a 2-chloro-2-methoxy-2-phenylethylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- typically involves multiple steps. One common method includes the reaction of 1-chloro-2-methoxybenzene with a suitable thiol compound under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst presence.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-2-methoxy-: A simpler compound with similar structural elements but lacking the thio and phenylethyl groups.
Benzene, 1-(chloromethyl)-2-methoxy-: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
565184-51-2 |
|---|---|
Molecular Formula |
C16H17ClOS |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
1-(2-chloro-2-methoxy-2-phenylethyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-13-8-10-15(11-9-13)19-12-16(17,18-2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
PSWKKDKUUUXUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C2=CC=CC=C2)(OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester](/img/structure/B12587633.png)
![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
![N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)

![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)

![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)

![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)

![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)
